molecular formula C6H9N3O B605739 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one CAS No. 654666-65-6

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Cat. No.: B605739
CAS No.: 654666-65-6
M. Wt: 139.16 g/mol
InChI Key: UPMMUUFLHUEUKP-UHFFFAOYSA-N
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Description

It is primarily recognized for its role as a selective antagonist at GABA C receptors, while being inactive at GABA A receptors . This selectivity makes it a valuable tool in neurochemical research, particularly in distinguishing the effects of GABA C receptor antagonism from GABA A receptor activity.

Biochemical Analysis

Biochemical Properties

Aza-THIP has been shown to interact with GABA receptors, specifically GABA C receptors . These interactions are believed to be competitive, meaning Aza-THIP competes with other molecules for binding sites on these receptors

Cellular Effects

The effects of Aza-THIP on cells are largely tied to its interactions with GABA receptors. GABA receptors play crucial roles in various cellular processes, including cell signaling pathways and gene expression . The influence of Aza-THIP on these processes could have significant implications for cell function.

Molecular Mechanism

The molecular mechanism of Aza-THIP involves its interactions with GABA receptors. It’s suggested that Aza-THIP acts as an antagonist at GABA C receptors, meaning it binds to these receptors and inhibits their activity . This can lead to changes in gene expression and other molecular-level effects.

Preparation Methods

The synthesis of aza-THIP involves several steps, typically starting with the formation of the pyrazole ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, ensuring the compound is suitable for research and potential therapeutic applications.

Chemical Reactions Analysis

Aza-THIP undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Aza-THIP is unique in its selectivity for GABA C receptors. Similar compounds include:

Aza-THIP’s selectivity for GABA C receptors and inactivity at GABA A receptors make it a valuable tool for specific neurochemical investigations.

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMMUUFLHUEUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717441
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654666-65-6
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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